molecular formula C12H19N5O4 B10967867 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(morpholin-4-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(morpholin-4-yl)propanamide

Cat. No.: B10967867
M. Wt: 297.31 g/mol
InChI Key: BURIDHVQVLUZLI-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, and a morpholine ring attached via a propanamide linkage

Preparation Methods

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE typically involves multiple steps:

Chemical Reactions Analysis

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Nucleophilic Reactions:

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C12H19N5O4/c1-9-12(17(19)20)10(2)16(13-9)4-3-11(18)14-15-5-7-21-8-6-15/h3-8H2,1-2H3,(H,14,18)

InChI Key

BURIDHVQVLUZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

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